2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone.
Introduction of the Acetamide Group: The acetamide group is introduced via acylation reactions, often using acetic anhydride or acetyl chloride.
Substitution with Trifluoromethoxyphenyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide and trifluoromethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid
Uniqueness
What sets 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide apart is the presence of the trifluoromethoxyphenyl group, which can enhance its biological activity and chemical stability. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3/c18-17(19,20)26-11-7-5-10(6-8-11)21-15(24)9-14-16(25)23-13-4-2-1-3-12(13)22-14/h1-8,14,22H,9H2,(H,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBNGWHVPJZOBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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